2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid
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Overview
Description
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzoic acid moiety attached to a cyclopropyl group, which is further linked to a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This structure imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the cyclopropyl amine intermediate, which is then protected with the Fmoc group. The protected amine is subsequently coupled with a benzoic acid derivative under appropriate reaction conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3) or halogenating agents (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will produce the free amine.
Scientific Research Applications
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthetic processes, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylcyclobutylacetic acid
- **2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylcyclopropylacetic acid
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((benzyloxy)methyl)-1H-imidazol-5-yl)propanoic acid
Uniqueness
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety, a cyclopropyl group, and an Fmoc-protected amino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
2580200-80-0 |
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Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]benzoic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)20-11-5-6-12-22(20)25(13-14-25)26-24(29)30-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |
InChI Key |
HWWCHZDROCPSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
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